3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H10ClF2NO2. It is a derivative of cyclobutane, featuring a pyridine ring and two fluorine atoms attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: The fluorine atoms or other substituents can be replaced with different groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound features a trifluoromethyl group instead of a pyridine ring, which can result in different chemical properties and applications.
3,3-Difluoropyrrolidine hydrochloride:
Uniqueness
3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its combination of a cyclobutane ring, pyridine ring, and fluorine atoms. This structure imparts specific chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-1-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJVRNKPOQOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CN=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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